Cyclohexanemethanol, 2,2,6-trimethyl-, didehydro deriv., sodium salt
Description
The compound "Cyclohexanemethanol, 2,2,6-trimethyl-, didehydro deriv., sodium salt" is a sodium salt derivative of a substituted cyclohexanemethanol.
- Core structure: A cyclohexane ring substituted with methyl groups at positions 2, 2, and 6, with a methanol group (-CH2OH) modified into a didehydro (unsaturated) derivative. The sodium salt indicates deprotonation of a hydroxyl group, enhancing solubility in polar solvents .
- Key features: The didehydro modification introduces unsaturation (likely a double bond), altering reactivity and stability compared to saturated analogs. The sodium salt form improves aqueous solubility, making it suitable for industrial or pharmaceutical applications .
Properties
CAS No. |
68856-42-8 |
|---|---|
Molecular Formula |
C10H17NaO |
Molecular Weight |
176.23 g/mol |
IUPAC Name |
sodium;(2,6,6-trimethylcyclohexen-1-yl)methanolate |
InChI |
InChI=1S/C10H17O.Na/c1-8-5-4-6-10(2,3)9(8)7-11;/h4-7H2,1-3H3;/q-1;+1 |
InChI Key |
JOJFOJUEXQNLGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanemethanol, 2,2,6-trimethyl-, didehydro derivative, sodium salt typically involves the reaction of 2,2,6-trimethylcyclohexanemethanol with a sodium-containing reagent. The reaction is carried out under controlled conditions to ensure the complete substitution of hydrogen atoms with sodium ions. Common reagents used in this synthesis include sodium hydride (NaH) or sodium methoxide (NaOCH3).
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanemethanol, 2,2,6-trimethyl-, didehydro derivative, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or hydrocarbons.
Substitution: The sodium ion can be substituted with other cations or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Cyclohexanemethanol, 2,2,6-trimethyl-, didehydro derivative, sodium salt is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanemethanol, 2,2,6-trimethyl-, didehydro derivative, sodium salt involves its interaction with specific molecular targets. The sodium ion plays a crucial role in stabilizing the compound and facilitating its reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Cyclohexanemethanol Derivatives with Methyl Substitutions
Key Differences :
Sodium Salts of Alcohol Derivatives
Key Differences :
Acetylated and Unsaturated Derivatives
Biological Activity
Cyclohexanemethanol, 2,2,6-trimethyl-, didehydro deriv., sodium salt is a compound of interest due to its potential biological activities. This article explores its biological properties, including toxicity, environmental impact, and relevant case studies.
Chemical Structure and Properties
The compound is a sodium salt derivative of cyclohexanemethanol. Its chemical structure contributes to its solubility and reactivity in biological systems. Understanding the structure is essential for evaluating its biological activity.
Biological Activity Overview
The biological activity of cyclohexanemethanol derivatives can be categorized into several key areas:
- Toxicity : Various studies have assessed the toxicity of similar compounds. For instance, the oral LD50 values for related compounds are generally greater than 2000 mg/kg, indicating low acute toxicity in mammals . However, potential skin sensitization has been noted in some derivatives.
- Environmental Impact : The environmental toxicity of related compounds shows significant variability. For example, one study reported an LC50 (lethal concentration for 50% of test organisms) for fish at approximately 1.09 mg/L, indicating a moderate level of aquatic toxicity .
Case Studies
-
Aquatic Toxicity Assessment :
- A study evaluated the effects of cyclohexanemethanol derivatives on aquatic life. The results indicated that while some derivatives exhibited low toxicity to fish and aquatic invertebrates, others showed higher toxicity levels depending on structural variations.
- Table 1: Aquatic Toxicity Data
Compound LC50 (mg/L) Effect on Aquatic Life Cyclohexanemethanol Derivative A 1.09 Toxic to fish Cyclohexanemethanol Derivative B >100 Non-toxic Cyclohexanemethanol Derivative C 6.1 Moderate toxicity - Skin Sensitization Studies :
- Chronic Toxicity and Reproductive Studies :
The mechanisms through which cyclohexanemethanol derivatives exert their biological effects are not fully understood but may involve interactions with cellular receptors or enzymes. Some studies suggest that these compounds could influence gene expression and protein kinase activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
